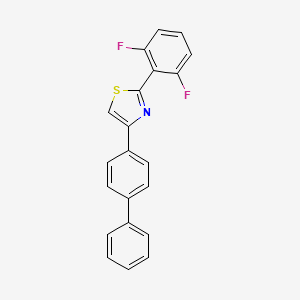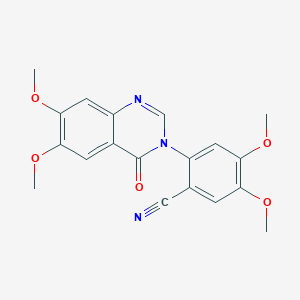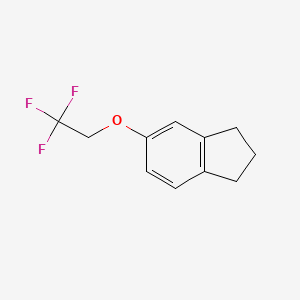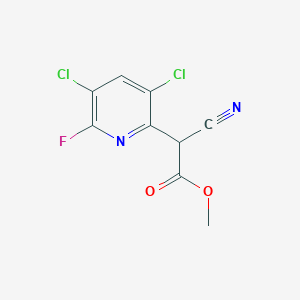
5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine
Vue d'ensemble
Description
5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine (5-TFMA) is a synthetic compound with a variety of applications in scientific research. It is a fluorinated analog of 1-naphthylamine, a naturally occurring amine that is widely used in the synthesis of organic compounds. 5-TFMA is a versatile compound with the potential to be used in a variety of research applications.
Applications De Recherche Scientifique
5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. It has also been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.
Mécanisme D'action
5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine has been shown to interact with a variety of proteins and enzymes. It has been found to act as an inhibitor of enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It has also been found to interact with proteins, such as the transcription factor NF-κB, by binding to specific sites on the protein and modulating its activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins, such as NF-κB, and to inhibit the activity of enzymes, such as acetylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available commercially. It is also a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that this compound is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring compounds.
Orientations Futures
There are a number of potential future directions for research involving 5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Other potential directions include exploring its potential as a therapeutic agent, investigating its effects on other proteins and enzymes, and studying its potential interactions with other compounds.
Méthodes De Synthèse
5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine can be synthesized from 1-naphthylamine through a two-step process. In the first step, 1-naphthylamine is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to form the trifluoromethylated derivative. In the second step, the trifluoromethylated derivative is reacted with a base such as potassium carbonate to form this compound.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h2-3,6,9H,1,4-5,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWWWMQVLURHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191407 | |
| Record name | 1-Naphthalenamine, 5,6,7,8-tetrahydro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357625-60-5 | |
| Record name | 1-Naphthalenamine, 5,6,7,8-tetrahydro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357625-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenamine, 5,6,7,8-tetrahydro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)











